![molecular formula C22H25N5O2 B2841912 2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-14-2](/img/structure/B2841912.png)
2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a purine ring, which is planar, and several substituents, including a benzyl group, a cyclopentyl group, and three methyl groups. The spatial arrangement of these groups could significantly influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the various substituent groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the cyclopentyl and methyl groups might participate in reactions typical of alkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the overall charge distribution could influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- Precursors of Purine Analogs: The synthesis of disubstituted imidazoles, serving as precursors to purine analogs, demonstrates the interest in developing complex molecules for potential therapeutic applications. Such synthetic routes could be relevant for the synthesis and modification of the target compound for specific scientific investigations (Alves, Proença, & Booth, 1994).
- Derivatives Synthesis and Biological Activity: The creation of imidazole-isoindoline-1,3-dione derivatives and their subsequent evaluation for antimicrobial activity highlight the compound's potential utility in developing new antimicrobial agents. This approach could extend to the synthesis and biological evaluation of the target compound (Sankhe & Chindarkar, 2021).
Potential for Bioactive Compound Development
- Antiproliferative Activity: Research into 2-phenyl-1H-benzo[d]imidazole-4,7-diones for their ability to inhibit vascular smooth muscle cell proliferation suggests a pathway for developing compounds that could manage conditions such as atherosclerosis. The target compound may also be investigated for similar bioactivities, providing insights into novel therapeutic agents (Ryu et al., 2008).
- Antimicrobial Activity: The synthesis and screening for antimicrobial activity of various imidazole derivatives point to the importance of such compounds in addressing resistance to existing antimicrobial agents. The target molecule's structure could be explored for similar activities, contributing to the search for new antimicrobial solutions (Bishnoi, Srivastava, & Tripathi, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-15(2)27-18-19(23-21(27)26(14)17-11-7-8-12-17)24(3)22(29)25(20(18)28)13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHCPDUCQGCDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)

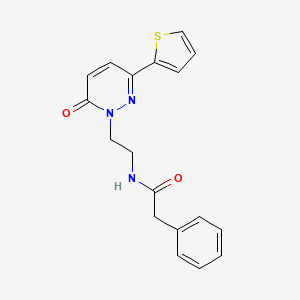
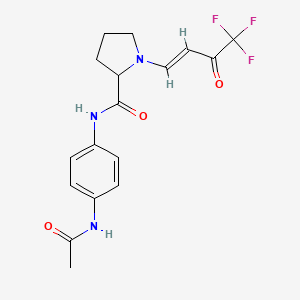
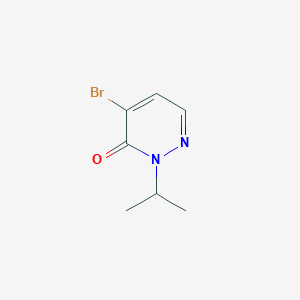
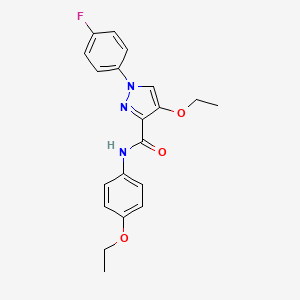
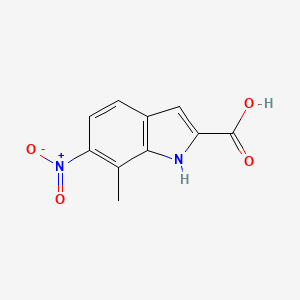
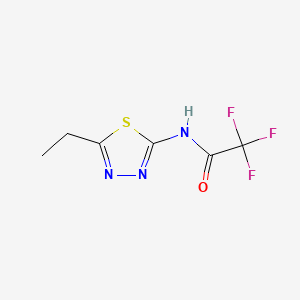
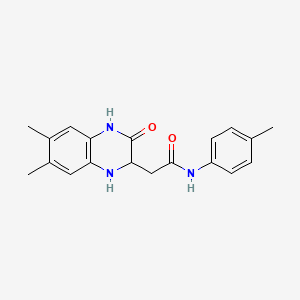
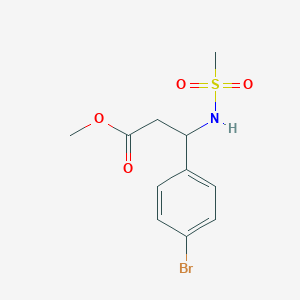
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)